3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide
Description
3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a pyrazole core substituted with a methyl group at the 1-position, linked via a phenyl-ethyl moiety to a branched butanamide group. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, while butanamide groups are common in drug molecules due to their metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-methyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(2)12-17(21)18-10-8-14-4-6-15(7-5-14)16-9-11-19-20(16)3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGAQGIPKXXVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Substitution reactions:
Coupling reactions: The phenyl group is introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Amide formation: The final step involves the formation of the amide bond between the butanamide moiety and the substituted pyrazole derivative through a condensation reaction with an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimalarial, and antileishmanial agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The target compound’s key structural elements include:
- 1-methyl-1H-pyrazol-5-yl group : A heterocyclic aromatic ring with a methyl substituent.
- Phenethyl linker : Connects the pyrazole to the butanamide.
- 3-methylbutanamide : A branched aliphatic chain terminating in an amide group.
Table 1: Structural Comparison with Analogs
*Estimated based on structural formulas.
Research Findings and Implications
- Crystallographic Trends : Compounds with strong hydrogen-bonding networks (e.g., patent compound’s hydroxyls) often exhibit higher melting points and stability, suggesting that the target compound’s properties could be optimized via substituent modification .
- Synthetic Challenges: The absence of sulfur or cyano groups (cf. ) simplifies synthesis but may limit reactivity for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
